6,7-Dichloroimidazo[1,2-a]pyridine-3-carboxylic acid
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Overview
Description
6,7-Dichloroimidazo[1,2-a]pyridine-3-carboxylic acid is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This compound is characterized by the presence of two chlorine atoms at the 6th and 7th positions of the imidazo[1,2-a]pyridine ring and a carboxylic acid group at the 3rd position. It is widely used in various fields of scientific research due to its unique chemical properties and biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dichloroimidazo[1,2-a]pyridine-3-carboxylic acid typically involves the chlorination of imidazo[1,2-a]pyridine derivatives. One common method includes the reaction of imidazo[1,2-a]pyridine with chlorinating agents such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) under reflux conditions .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature control and solvent selection, can significantly improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
6,7-Dichloroimidazo[1,2-a]pyridine-3-carboxylic acid undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Sodium methoxide (NaOCH3) in methanol or potassium tert-butoxide (KOtBu) in tert-butanol.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced derivatives, and substituted imidazo[1,2-a]pyridine compounds with various functional groups .
Scientific Research Applications
6,7-Dichloroimidazo[1,2-a]pyridine-3-carboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 6,7-Dichloroimidazo[1,2-a]pyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and receptors involved in key biological processes, such as DNA synthesis and cell division.
Pathways Involved: It interferes with the signaling pathways that regulate cell proliferation and apoptosis, leading to the inhibition of cancer cell growth and the induction of cell death.
Comparison with Similar Compounds
Similar Compounds
- 3,6-Dichloroimidazo[1,2-a]pyridine-2-carboxylic acid
- 2,7-Dichloroimidazo[1,2-a]pyridine-3-carboxylic acid
Uniqueness
6,7-Dichloroimidazo[1,2-a]pyridine-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of chlorine atoms at the 6th and 7th positions enhances its reactivity and potential for further functionalization, making it a versatile compound in synthetic and medicinal chemistry .
Properties
Molecular Formula |
C8H4Cl2N2O2 |
---|---|
Molecular Weight |
231.03 g/mol |
IUPAC Name |
6,7-dichloroimidazo[1,2-a]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C8H4Cl2N2O2/c9-4-1-7-11-2-6(8(13)14)12(7)3-5(4)10/h1-3H,(H,13,14) |
InChI Key |
HOYYLIJAEYVUAL-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CN2C1=NC=C2C(=O)O)Cl)Cl |
Origin of Product |
United States |
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